3-Benzyloxy-4-methoxy-4'-methylbenzophenone
Description
3-Benzyloxy-4-methoxy-4'-methylbenzophenone is a substituted benzophenone derivative characterized by a benzyloxy group at the 3-position, a methoxy group at the 4-position of one benzene ring, and a methyl group at the 4'-position of the second benzene ring. Its molecular formula is C₂₂H₂₀O₃, with a molecular weight of 332.39 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and specialty chemical production, particularly in the synthesis of diazepam-related drug intermediates .
The synthesis of this compound involves multi-step reactions, including protection/deprotection of functional groups. For example, benzyloxy groups are often introduced via nucleophilic substitution or etherification reactions, as seen in related benzophenone derivatives .
Properties
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-16-8-10-18(11-9-16)22(23)19-12-13-20(24-2)21(14-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJDDKVYUKMOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-Benzyloxy-4-methoxybenzaldehyde: This intermediate can be synthesized by reacting 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone: The intermediate 3-Benzyloxy-4-methoxybenzaldehyde is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for 3-Benzyloxy-4-methoxy-4’-methylbenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Formation of benzyloxybenzoic acid and methoxybenzoic acid.
Reduction: Formation of benzyloxy-4-methoxy-4’-methylbenzophenol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the parent compound.
Scientific Research Applications
3-Benzyloxy-4-methoxy-4’-methylbenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the benzophenone core can undergo photochemical reactions, generating reactive oxygen species (ROS) that can modulate cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-benzyloxy-4-methoxy-4'-methylbenzophenone and analogous compounds:
Key Differences in Physicochemical Properties
Solubility: The benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl-bearing analogs like mexenone, which is more polar due to its 2-hydroxy group . Derivatives with nitro groups (e.g., 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone) exhibit reduced solubility in aqueous media due to increased molecular weight and electron-withdrawing effects .
Biological Activity: Hydroxy-substituted benzophenones (e.g., mexenone) are often used in cosmetics for UV absorption, whereas acetoxy or benzyloxy derivatives are more common in synthetic intermediates due to their stability under reaction conditions . The 3,4-dihydroxy substitution in 4'-methyl-3,4-dihydroxybenzophenone may confer antioxidant or enzyme inhibitory activity, as seen in related polyphenolic compounds .
Crystallographic Behavior: 4-Methoxy-3-methylbenzophenone exhibits a non-planar structure with a 59.8° angle between benzene rings, influencing packing efficiency and melting point. In contrast, the bulkier benzyloxy group in the target compound likely disrupts crystalline order, reducing melting points .
Biological Activity
3-Benzyloxy-4-methoxy-4'-methylbenzophenone (BMMP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C18H18O3
Molecular Weight : 290.34 g/mol
CAS Number : 1496524-64-0
The compound features a benzophenone core with methoxy and benzyloxy substituents, which contribute to its reactivity and biological activity. The presence of these groups allows for various interactions with biological macromolecules, enhancing its potential therapeutic effects.
Antimicrobial Properties
BMMP has been investigated for its antimicrobial activity , demonstrating effectiveness against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | ≤0.5 |
| Candida albicans | ≤0.25 |
| Pseudomonas aeruginosa | ≤1.0 |
These findings suggest that BMMP could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Antioxidant Activity
The compound has also shown antioxidant properties , which are crucial for protecting cells from oxidative stress. Research indicates that BMMP can scavenge free radicals effectively, with an IC50 value indicating its potency compared to standard antioxidants such as ascorbic acid.
The biological activity of BMMP is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The benzophenone moiety can undergo photochemical reactions, generating reactive oxygen species (ROS), which modulate cellular processes such as apoptosis and inflammation.
Case Studies
- In Vitro Studies : A study evaluated the effect of BMMP on human cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to cell death in cancer cells while sparing normal cells.
- Animal Models : In vivo studies demonstrated that BMMP administration reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an anticancer agent.
Applications in Drug Development
Given its diverse biological activities, BMMP is being explored for various applications:
- Antimicrobial Agents : With promising results against resistant strains, BMMP could be developed into new antibiotics.
- Antioxidants : Its ability to combat oxidative stress positions it as a candidate for formulations aimed at preventing age-related diseases.
- Photoprotective Agents : Due to its UV-absorbing properties, BMMP is also being investigated for use in sunscreens and other cosmetic products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
